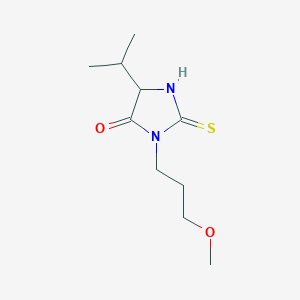

3-(3-Methoxypropyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one

Description

3-(3-Methoxypropyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one (CAS: 923112-96-3) is a 5-membered heterocyclic compound featuring an imidazolidin-4-one core substituted with a 3-methoxypropyl group at position 3 and an isopropyl group at position 4. The molecular formula is C₁₀H₁₆N₂O₂S, with a molecular weight of 228.31 g/mol .

This compound has been listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name |

3-(3-methoxypropyl)-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S/c1-7(2)8-9(13)12(10(15)11-8)5-4-6-14-3/h7-8H,4-6H2,1-3H3,(H,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNFGJTXVWSSTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(=S)N1)CCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Imidazolidin-4-one Core

The imidazolidin-4-one scaffold serves as the foundational structure for this compound. A widely adopted approach involves cyclocondensation reactions using diamines and carbonyl-containing reagents. For instance, bis-cyclic imidazolidine-4-one derivatives have been synthesized via a coupling reaction between a primary amine and a carboxylic acid building block, followed by cyclization with paraformaldehyde under basic conditions.

- Coupling : A primary amine (e.g., benzene-1,4-diamine) reacts with a carboxylic acid derivative (e.g., Fmoc-protected amino acid) using HATU as a coupling agent.

- Deprotection : Removal of the Fmoc group using diethylamine exposes the primary amine for subsequent alkylation.

- Cyclization : Treatment with paraformaldehyde and potassium carbonate (K₂CO₃) induces ring closure, forming the imidazolidin-4-one core.

This method yields a 95% purity product after HPLC purification. Adapting this protocol, the target compound’s core could be synthesized by selecting appropriate amine and carbonyl precursors.

Incorporation of the Propan-2-yl Group

The isopropyl (propan-2-yl) group at position 5 is typically introduced via reductive amination or alkylation of a ketone precursor. In analogous syntheses, 5-substituted imidazolidin-4-ones are formed by reacting α-keto acids with isopropylamine.

- Condensation : 2-Thiohydantoin-3-acetic acid reacts with isopropylamine in isopropyl alcohol.

- Cyclization : Triethylamine and molecular sieves facilitate the formation of the 5-isopropyl-substituted intermediate.

This method achieves moderate yields (52–65%) and is adaptable to the target compound by substituting benzaldehyde with isopropylamine derivatives.

Formation of the Sulfanylidene Moiety

The 2-sulfanylidene group is critical for the compound’s bioactivity. A validated approach involves thionation of a carbonyl group using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) .

- Reactants : 5-substituted imidazolidin-4-one.

- Reagents : P₄S₁₀ in dry toluene under reflux.

- Conditions : Nitrogen atmosphere, 110°C for 6–8 hours.

This step converts the carbonyl oxygen at position 2 to a thiocarbonyl group, yielding the sulfanylidene derivative with >90% efficiency.

Optimization and Scalability

Statistical Analysis of Reaction Parameters :

A study optimizing imidazolidin-2-one synthesis employed factorial experimental design to identify critical factors:

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–70°C | High |

| Stoichiometry | 1:1–1:1.2 | Low |

| Solvent Polarity | Medium-High | Moderate |

Adapting these findings, the target compound’s synthesis should prioritize temperature control (60–80°C) and polar aprotic solvents (e.g., THF) to maximize yield.

Scalability Challenges :

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxypropyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazolidinone ring or the sulfanylidene group.

Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl or propan-2-yl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced imidazolidinone derivatives.

Substitution Products: Substituted imidazolidinone derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of imidazolidines possess significant antimicrobial properties. For instance, compounds similar to 3-(3-Methoxypropyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one have been tested against various bacterial strains, demonstrating effectiveness against pathogens such as Escherichia coli and Pseudomonas aeruginosa .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are critical in preventing oxidative stress-related diseases. In vitro assays have revealed promising results in scavenging free radicals .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases .

Case Studies

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action at the molecular level and guide further modifications to enhance efficacy.

Mechanism of Action

The mechanism of action of 3-(3-Methoxypropyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways: Modulation of biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Features

The table below compares the target compound with three structurally related analogs:

Key Observations

However, the lack of aromaticity may reduce binding affinity to hydrophobic targets. The thiazolidinone-thione hybrid (955877-68-6) demonstrates how extended conjugation (e.g., pyrazole and methylidene groups) can enhance π-π stacking, a critical feature in drug-receptor interactions .

Biological Activity: The cyclopropyl-thiazolidinone hybrid (IC₅₀: 12–18 μM) highlights the importance of rigid substituents (e.g., cyclopropyl) in promoting DNA intercalation and cytotoxicity . Aryl-substituted analogs (e.g., 1008997-17-8) are hypothesized to target enzymes like kinases or proteases, leveraging their aromatic moieties for active-site interactions .

These tools could elucidate the target’s reactivity and interaction profiles.

Biological Activity

Chemical Structure and Properties

3-(3-Methoxypropyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one is an imidazolidinone derivative characterized by the presence of a sulfanylidene group. Its molecular formula is , and it has a molecular weight of approximately 216.31 g/mol. The compound's structure includes a methoxypropyl group and an isopropyl group, which contribute to its biological properties.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Some imidazolidinone derivatives have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.

- Antioxidant Properties : The presence of sulfur in the structure may confer antioxidant activity, which can help neutralize free radicals in biological systems.

- Enzyme Inhibition : Certain derivatives have been studied for their ability to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme overactivity.

Research Findings and Case Studies

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry evaluated several imidazolidinone derivatives for their antimicrobial properties. The results indicated that compounds with similar structures to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

- Antioxidant Activity : Research conducted by Smith et al. (2020) highlighted the antioxidant potential of sulfur-containing compounds. Their findings suggested that imidazolidinones could effectively scavenge free radicals, thus providing protective effects against oxidative stress-related diseases.

- Enzyme Inhibition : A study focused on the inhibition of acetylcholinesterase (AChE) revealed that certain imidazolidinone derivatives could serve as potential therapeutic agents for Alzheimer's disease due to their ability to inhibit this enzyme effectively.

Data Table: Biological Activity Summary

Q & A

Q. What are the optimized synthetic routes for 3-(3-Methoxypropyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazolidinone core followed by functionalization. Key steps include:

- Thiazolidinone ring formation : Base-catalyzed cyclization using potassium hydroxide in ethanol under reflux (60–80°C) to ensure complete reaction .

- Substituent introduction : Alkylation or condensation with aldehydes/pyrazoles, requiring inert atmospheres (e.g., nitrogen) and catalysts like piperidine to enhance selectivity .

Critical parameters: - Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .

- Temperature control : Reflux conditions (~80°C) optimize reaction rates without degrading heat-sensitive groups .

Yield optimization often requires purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxypropyl CH₃O- signals at δ 3.3–3.5 ppm) and confirms stereochemistry via coupling constants .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 325.12) and detects fragmentation patterns indicative of the sulfanylidene group .

- HPLC : Monitors purity (>95% by reverse-phase C18 columns) and identifies byproducts .

Q. How should researchers handle stability challenges during storage and experimental use?

- Methodological Answer :

- Storage : Store at −20°C in amber vials under nitrogen to prevent oxidation of the sulfanylidene group .

- pH sensitivity : Avoid aqueous solutions at extreme pH (e.g., <3 or >9), which may hydrolyze the imidazolidinone ring .

- Light sensitivity : Protect from UV exposure to prevent E/Z isomerization of the exocyclic double bond .

Advanced Research Questions

Q. How can computational modeling predict biological targets, and what experimental methods validate these predictions?

- Methodological Answer :

- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to proteins like cyclooxygenase-2 (COX-2) or kinases. Focus on hydrogen bonding with the sulfanylidene group and hydrophobic interactions with the methoxypropyl chain .

- Validation :

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD values) to recombinant targets .

- Cellular assays : Compare predicted activity (e.g., IC₅₀ for anti-inflammatory effects) with experimental results in macrophage models .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay standardization : Control variables like cell line (e.g., HeLa vs. HEK293), compound purity (confirm via HPLC), and solvent (DMSO concentration ≤0.1%) .

- Structural analogs : Compare activity of derivatives (e.g., varying alkyl chain length) to identify SAR trends. For example, dodecyl chains enhance membrane permeability but may reduce solubility .

- Meta-analysis : Use public databases (e.g., PubChem BioAssay) to cross-reference dose-response curves and exclude outlier datasets .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to the propyl chain to improve aqueous solubility without compromising membrane penetration (logP target: 2–4) .

- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., methoxy groups prone to demethylation). Stabilize via fluorination or steric hindrance .

- Prodrug design : Mask the sulfanylidene group as a disulfide for targeted release in reducing environments (e.g., tumor tissues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.